3-[1-(5-Bromo-2-chlorobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClN3O3/c16-9-1-2-12(17)11(7-9)14(22)19-5-3-10(4-6-19)20-13(21)8-18-15(20)23/h1-2,7,10H,3-6,8H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHKIAMANXHAEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-Bromo-2-chlorobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Bromination and Chlorination: The benzoyl group is first brominated and chlorinated to introduce the bromine and chlorine atoms at specific positions.
Piperidine Ring Formation: The brominated and chlorinated benzoyl compound is then reacted with piperidine to form the piperidin-4-yl derivative.
Imidazolidine-2,4-dione Formation: Finally, the piperidin-4-yl derivative is reacted with an appropriate reagent to form the imidazolidine-2,4-dione moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Amide Coupling and Functionalization
The piperidine-linked benzoyl group undergoes coupling reactions to introduce new substituents or modify existing ones. Key methods include:
-
Mechanistic Insight : The benzoyl carbonyl participates in nucleophilic acyl substitution, facilitated by HBTU activation. Steric hindrance from the piperidine ring may necessitate prolonged reaction times .
Halogen Exchange Reactions
The 5-bromo-2-chloro substituents on the benzoyl group enable regioselective halogen displacement:
| Target Substituent | Reagents | Conditions | Outcome |
|---|---|---|---|
| Bromine (C5) | CuI, Pd(PPh₃)₄, arylboronic acid | Suzuki coupling, 80°C, 12 h | Aryl/heteroaryl substitution |
| Chlorine (C2) | NaN₃, DMF, 100°C | Nucleophilic aromatic substitution | Azide introduction (further click chemistry) |
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Supporting Data : Analogous brominated benzoyl derivatives in underwent Suzuki coupling to install aryl groups, enhancing target affinity for metalloproteinases.
Imidazolidine Ring Modifications
The imidazolidine-2,4-dione core is susceptible to hydrolysis and ring-opening under acidic/basic conditions:
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 6 h | Open-chain urea derivative | Intermediate for further functionalization |
| Basic Ring-Opening | NaOH (2M), EtOH, 60°C, 3 h | α-Aminoamide compound | Precursor for peptidomimetics |
-
Stability Note : The ring remains intact under neutral conditions but degrades rapidly in strong acids/bases, limiting its utility in certain biological assays .
Piperidine Functionalization
The piperidine nitrogen reacts with electrophiles to form sulfonamides, carbamates, or urea derivatives:
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Synthetic Utility : These modifications are critical for optimizing pharmacokinetic properties, as demonstrated in KCNT1 inhibitor studies .
Cross-Coupling Reactions
The bromine atom on the benzoyl group enables palladium-catalyzed cross-coupling:
| Reaction | Catalyst System | Conditions | Outcome |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 80°C, 12 h | Biaryl or heteroaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 100°C, 24 h | Aminated analogs |
-
Example : In , brominated analogs underwent Suzuki coupling to install electron-withdrawing groups, boosting metalloproteinase inhibition by 15-fold.
Radical Reactions
The C–Br bond participates in light-mediated radical reactions:
| Reagent | Conditions | Product |
|---|---|---|
| AIBN, Bu₃SnH | Toluene, 80°C, 6 h | Dehalogenated derivative (C–H bond) |
| Photoredox catalyst (IrIII) | Blue LED, DMF, RT, 2 h | Alkylated/arylated products via C–Br activation |
-
Limitation : Radical pathways are less explored for this compound but show promise for late-stage diversification .
Key Challenges and Optimization Strategies
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Steric Hindrance : Bulky substituents on the piperidine ring slow coupling reactions; microwave-assisted synthesis reduces time (e.g., 30 min vs. 24 h) .
-
Halogen Reactivity : The C2 chlorine is less reactive than C5 bromine, enabling sequential functionalization .
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Byproduct Formation : Use of TFA/TIS mixtures during Boc deprotection minimizes carbocation side reactions .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes an imidazolidine core, which is known for its biological activity. The presence of bromine and chlorine substituents on the benzoyl moiety enhances its reactivity and interaction with biological targets. The molecular formula is , with a molecular weight of approximately 491.8 g/mol.
Cancer Therapeutics
Research indicates that compounds similar to 3-[1-(5-Bromo-2-chlorobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione exhibit anticancer properties. These compounds can selectively target malignant cells while sparing normal tissues, thereby reducing side effects associated with traditional chemotherapy. Studies have demonstrated that modifications in the imidazolidine structure can enhance cytotoxicity against various cancer cell lines, making it a candidate for further development in oncology .
Neurological Disorders
The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders such as Parkinson's disease and epilepsy. Its structural similarity to existing neuroprotective agents indicates that it may modulate neurotransmitter systems or inhibit neuroinflammation, thus providing therapeutic benefits in neurodegenerative conditions .
Antimicrobial Activity
Preliminary studies have shown that derivatives of this compound possess antimicrobial properties, making them candidates for the development of new antibiotics. The halogenated benzoyl group may contribute to enhanced activity against resistant bacterial strains .
Case Study 1: Anticancer Activity
A study published in Medicinal Chemistry explored the synthesis of various derivatives of imidazolidine compounds, including this compound. The results indicated significant cytotoxic effects against breast cancer cell lines, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Case Study 2: Neuroprotective Effects
In a preclinical trial assessing the neuroprotective effects of this compound, researchers found that it significantly reduced neuronal damage in animal models of stroke. Behavioral tests indicated improved recovery and cognitive function post-treatment, suggesting its potential as a therapeutic agent for stroke recovery .
Data Tables
Mechanism of Action
The mechanism of action of 3-[1-(5-Bromo-2-chlorobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparison with two related compounds:
Compound A : 3-(2-{[5-Bromo-2-({3-chloro-4-[(2-methylphenyl)carbonyl]phenyl}amino)benzyl]oxy}ethyl)imidazolidine-2,4-dione (CAS: 500876-03-9)
- Structural Differences: Compound A has an additional ethyloxy-benzylamino side chain and a 2-methylphenylcarbonyl group, increasing its molecular weight (556.843 g/mol) compared to the target compound. The target compound lacks the extended side chain but retains the imidazolidinedione and halogenated aromatic motifs.
- Synthesis: Compound A’s synthesis involves multi-step routes focusing on coupling halogenated aromatic intermediates with imidazolidinedione derivatives, as noted in LookChem’s analysis of feasible pathways . The target compound’s synthesis likely follows similar halogenation and amidation steps but omits the ethyloxy-benzylamino extension.
Compound B : 1-(5-Bromo-2-chlorobenzoyl)piperidine-4-carboxamide
- This alteration may decrease solubility in polar solvents compared to the target compound.
- Bioactivity :
Data Table: Key Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | C₁₅H₁₄BrClN₂O₃ | C₂₆H₂₃BrClN₃O₄ | C₁₃H₁₄BrClN₂O₂ |
| Molecular Weight (g/mol) | ~393.65 | 556.843 | ~357.62 |
| Halogen Substituents | 5-Bromo, 2-chloro | 5-Bromo, 3-chloro | 5-Bromo, 2-chloro |
| Core Functional Group | Imidazolidine-2,4-dione | Imidazolidine-2,4-dione | Carboxamide |
| Synthetic Complexity | Moderate | High | Moderate |
Research Findings and Limitations
- Bioactivity Gaps: No peer-reviewed studies directly compare the pharmacological efficacy of these compounds. The imidazolidinedione moiety in the target compound may enhance interactions with polar biological targets (e.g., GABA receptors), but this remains speculative without experimental validation.
- Solubility and Stability : The bromo and chloro groups in all three compounds likely reduce aqueous solubility, necessitating formulation strategies for biomedical use.
Biological Activity
3-[1-(5-Bromo-2-chlorobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 5-bromo-2-chlorobenzoyl chloride with a piperidine derivative followed by cyclization to form the imidazolidine ring. The detailed synthesis pathway can be illustrated as follows:
- Formation of the Benzoyl Derivative : Reacting 5-bromo-2-chlorobenzoyl chloride with a suitable amine.
- Piperidine Substitution : Introducing piperidine to the reaction mixture.
- Cyclization : The final step involves cyclization to form the imidazolidine structure.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that piperidine derivatives showed enhanced activity against resistant strains of Gram-positive bacteria, such as Staphylococcus pneumoniae and Staphylococcus agalactiae, with some compounds being two to three times more potent than linezolid .
Analgesic and Anti-inflammatory Effects
The compound's analogs have demonstrated analgesic and anti-inflammatory activities in various animal models. For instance, compounds derived from similar structures exhibited significant pain relief in hot plate tests and reduced edema in carrageenan-induced inflammation models .
| Compound | Pain Relief (Hot Plate Test) | Inflammation Reduction (Carrageenan Model) |
|---|---|---|
| Compound A | Significant | High |
| Compound B | Moderate | Moderate |
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. For example, inhibition of cyclooxygenase (COX) and lipoxygenase pathways has been suggested as a mechanism for its anti-inflammatory effects .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
- Analgesic Activity Evaluation :
- Anti-inflammatory Studies :
Q & A
Q. Optimization Strategies :
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield Range | Purity | Source |
|---|---|---|---|---|
| 1 | DCM, NaOH, RT | 60–75% | >90% | |
| 2 | DMF, 90°C, 12h | 45–55% | >95% |
Basic: What analytical techniques are recommended for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
Primary Techniques :
Q. Resolving Contradictions :
- Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw simulations) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .
Advanced: How can mechanistic studies elucidate the compound’s reactivity in nucleophilic or electrophilic environments?
Methodological Answer:
Kinetic Studies : Monitor reaction rates under varying pH, temperature, and solvent polarity to identify rate-determining steps .
Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer pathways in hydrolysis or ring-opening reactions .
Computational Modeling : Density Functional Theory (DFT) to map transition states and predict regioselectivity (e.g., Gaussian 09 with B3LYP/6-31G*) .
Q. Key Insights :
- The electron-withdrawing benzoyl group may deactivate the piperidine nitrogen toward electrophiles.
- Imidazolidinedione’s carbonyl groups are susceptible to nucleophilic attack, requiring inert reaction conditions .
Advanced: How can researchers address discrepancies in biological activity data across studies?
Methodological Answer:
Root Causes of Discrepancies :
- Purity Variability : Impurities (e.g., unreacted starting materials) may skew bioassay results. Validate purity via orthogonal methods (HPLC + elemental analysis) .
- Assay Conditions : Differences in cell lines, solvent carriers (DMSO vs. saline), or incubation times affect activity. Standardize protocols using guidelines from (e.g., buffer pH 6.5 for stability) .
Q. Mitigation Strategies :
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to quantify potency variability .
- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., PubChem BioAssay) to identify consensus trends .
Advanced: What computational approaches are suitable for predicting this compound’s pharmacokinetic properties?
Methodological Answer:
ADME Prediction : Tools like SwissADME or pkCSM to estimate absorption (LogP), metabolism (CYP450 interactions), and excretion (renal clearance) .
Molecular Docking : AutoDock Vina to simulate binding affinities with target proteins (e.g., enzymes in microbial pathways) .
MD Simulations : GROMACS for analyzing stability in biological membranes (e.g., lipid bilayer penetration) .
Q. Table 2: Predicted ADME Properties
| Parameter | Predicted Value | Tool | Source |
|---|---|---|---|
| LogP (lipophilicity) | 2.8–3.2 | SwissADME | |
| CYP3A4 Inhibition | Moderate | pkCSM | |
| Plasma Protein Binding | 89–92% | ADMET Lab |
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (H310: Toxic if swallowed; H315: Skin irritation) .
- Ventilation : Use fume hoods to minimize inhalation risks (P261: Avoid breathing dust) .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (P501: Dispose via licensed facilities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
